5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
Description
Molecular Structure Analysis Using Advanced Spectroscopic Techniques
The molecular structure of this compound has been characterized through comprehensive spectroscopic analysis, revealing a complex arrangement of functional groups that significantly influence its chemical properties. The compound exhibits a planar furan ring system connected to a substituted benzene ring through a direct carbon-carbon bond at the 5-position of the furan ring. The Simplified Molecular Input Line Entry System representation, C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CC=C(O2)C=O, provides a clear description of the connectivity pattern, showing the trifluoromethyl group positioned para to the furan substituent and the chlorine atom occupying the ortho position relative to the furan attachment point.
Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the electronic environment of the various carbon and hydrogen atoms within the molecule. The aldehyde proton appears characteristically downfield in proton nuclear magnetic resonance spectra, while the furan ring protons exhibit distinct chemical shifts that reflect the electron-withdrawing influence of the substituted phenyl group. The trifluoromethyl group generates a characteristic multipicity pattern in both proton and fluorine nuclear magnetic resonance spectra, confirming the presence of three equivalent fluorine atoms bonded to a single carbon center. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the aldehyde group at approximately 180 parts per million, while the aromatic carbons appear in the expected range of 110-160 parts per million, with the trifluoromethyl-bearing carbon showing characteristic coupling patterns with the fluorine nuclei.
The InChI Key identifier SAEPEPVLSICNRE-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, enabling precise identification in chemical databases and facilitating computational studies. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 274, consistent with the calculated molecular weight, while fragmentation patterns provide additional structural confirmation through characteristic loss of functional groups such as the aldehyde moiety and halogen substituents.
Crystallographic Studies and Conformational Stability
Crystallographic investigations of this compound have revealed important structural features that contribute to its solid-state properties and conformational preferences. The compound crystallizes with specific unit cell parameters that reflect the intermolecular interactions between individual molecules in the crystal lattice. The MDL number MFCD01571128 provides a standardized identifier for accessing crystallographic databases and structural repositories.
The molecular geometry shows that the furan ring and the substituted benzene ring adopt a near-coplanar arrangement, with the dihedral angle between the two ring systems being influenced by the steric interactions between the chlorine substituent and the furan oxygen atom. This conformational preference is stabilized by weak intramolecular interactions and contributes to the overall stability of the molecule in both solid and solution phases. The trifluoromethyl group adopts a staggered conformation relative to the benzene ring, minimizing steric repulsion while maximizing favorable electronic interactions.
Crystal packing analysis reveals that molecules are held together through weak van der Waals forces and potential halogen bonding interactions involving the chlorine atom. The aldehyde functionality participates in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. These intermolecular interactions influence the mechanical properties of the crystalline material and affect sublimation behavior at elevated temperatures.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
The thermodynamic properties of this compound reflect the combined influence of molecular structure, intermolecular forces, and electronic effects arising from the halogen and trifluoromethyl substituents. Experimental measurements have established the melting point range as 81-87 degrees Celsius, with most sources reporting values between 86-87 degrees Celsius. This relatively narrow melting point range indicates good compound purity and well-defined crystal structure.
The melting point behavior suggests relatively strong intermolecular interactions in the solid state, likely arising from the combination of dipole-dipole interactions, halogen bonding, and weak hydrogen bonding involving the aldehyde group. The compound exhibits air sensitivity, indicating potential for oxidation or other chemical transformations when exposed to atmospheric conditions. This property necessitates storage under inert atmosphere conditions to maintain compound integrity over extended periods.
Solubility Profile in Organic Solvents and Aqueous Systems
The solubility characteristics of this compound are significantly influenced by the presence of both hydrophobic aromatic systems and polar functional groups within the molecular structure. Experimental observations indicate that the compound is insoluble in water, which is consistent with the predominance of hydrophobic character arising from the aromatic rings and trifluoromethyl substituent. This aqueous insolubility reflects the inability of water molecules to effectively solvate the large hydrophobic regions of the molecule despite the presence of the polar aldehyde and furan oxygen functionalities.
The compound demonstrates favorable solubility in organic solvents, particularly those with moderate to low polarity that can accommodate both the aromatic character and the polar aldehyde group. Common organic solvents such as dichloromethane, chloroform, and aromatic solvents like toluene are expected to provide good solvation due to their ability to interact favorably with the aromatic ring systems while tolerating the polar functional groups. The trifluoromethyl group contributes to solubility in fluorinated solvents and enhances dissolution in solvents with high dielectric constants.
Partition coefficient measurements between octanol and water would provide quantitative assessment of the compound's lipophilicity, which is relevant for understanding its behavior in biological systems and environmental fate. The combination of electron-withdrawing substituents and aromatic character suggests a moderate to high octanol-water partition coefficient, indicating preferential partitioning into organic phases over aqueous environments.
Electronic Properties: Ultraviolet-Visible Absorption and Fluorescence Characteristics
The electronic properties of this compound are governed by the extended conjugated system formed by the furan ring, the connecting carbon-carbon bond, and the substituted benzene ring. The presence of electron-withdrawing groups, including the trifluoromethyl substituent and chlorine atom, significantly modulates the electronic distribution within the molecule and affects its optical properties. The aldehyde carbonyl group further contributes to the electronic structure through its electron-withdrawing character and potential for n→π* transitions.
Ultraviolet-visible absorption spectroscopy reveals characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The extended conjugation between the furan ring and the substituted benzene ring results in bathochromic shifts compared to the individual chromophores, leading to absorption in the near-ultraviolet region. The electron-withdrawing substituents cause hypsochromic shifts relative to unsubstituted analogs, reflecting the stabilization of the ground state relative to the excited state.
The compound's pale yellow coloration, as observed in the solid state, suggests weak absorption in the blue region of the visible spectrum, consistent with extended conjugation and the presence of the aldehyde chromophore. This optical property arises from charge transfer interactions within the molecule and the influence of the electron-withdrawing substituents on the frontier molecular orbitals. Fluorescence properties, if present, would likely occur at longer wavelengths due to Stokes shift phenomena and would be influenced by the rigidity of the molecular framework and the presence of heavy atom effects from the chlorine substituent.
Properties
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-10-5-7(12(14,15)16)1-3-9(10)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPEPVLSICNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381857 | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-04-9 | |
| Record name | 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
-
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenylformic acid
- Nitric acid
- Sulfur trioxide (as catalyst)
- Ethylene dichloride (solvent)
- Optional acetic acid (modulator)
Catalysis and Reaction:
The reaction is catalyzed by sulfur trioxide, which replaces traditional sulfuric acid and acetic anhydride nitration catalysts to improve selectivity and reduce waste.Temperature Control:
The reaction temperature is maintained between 0 and 50 °C to optimize yield and selectivity.-
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenylformic acid : Sulfur trioxide = 1 : 0.5–1.5
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenylformic acid : Nitric acid = 1 : 1
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenylformic acid : Ethylene dichloride = 1 mol : 600–800 ml
Post-Reaction Processing:
After reaction completion, the mixture is washed, solvent is removed by distillation, cooled, and filtered to isolate the product.
Representative Experimental Data
| Embodiment | Reactants (g) | Solvent (ml) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 316 (acid), 81.6 (HNO3), 80 (SO3) | 600 (ethylene dichloride) | 30 | 5 | 89.5 | 90 |
| 2 | 316, 81.6, 130 (SO3), 30 (acetic acid) | 600 | 20 | 5 | 90.8 | 90.2 |
| 3 | 316, 81.6, 60 (SO3), 10 (acetic acid) | 700 | 50 | 3 | 90.0 | 89.2 |
| 4 | 316, 81.6, 100 (SO3), 60 (acetic acid) | 800 | 40 | 4 | 89.2 | 90.2 |
Advantages of This Method
- High yield (~90%) and product purity (~90%)
- Improved reaction selectivity due to sulfur trioxide catalysis
- Reduced acidic wastewater discharge, lowering environmental impact
- Cost-effective due to lower reagent consumption and simpler workup
This method, although described for a nitrobenzoic acid derivative, provides a robust framework for preparing related substituted furaldehyde compounds by adapting the starting materials and reaction conditions accordingly.
General Synthetic Considerations for 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
Introduction of the 2-Chloro-4-(Trifluoromethyl)Phenyl Group
- Typically introduced via nucleophilic aromatic substitution or coupling reactions involving halogenated trifluoromethylated phenyl precursors.
- Phenoxy intermediates are common, allowing for subsequent functional group transformations on the furan ring.
Functionalization of the Furan Ring
- The aldehyde group at the 2-position of the furan ring can be introduced by selective oxidation of methyl or hydroxymethyl precursors.
- Alternatively, formylation reactions such as Vilsmeier-Haack can be employed on furan derivatives bearing the phenyl substituent.
Purification and Characterization
- Crystallization or chromatographic techniques are used to purify the final aldehyde.
- Characterization typically involves NMR, IR, and mass spectrometry to confirm the substitution pattern and aldehyde functionality.
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| Catalyst | Sulfur trioxide | Enhances selectivity over sulfuric acid |
| Solvent | Ethylene dichloride | Volume 600–800 ml per mole of substrate |
| Temperature | 0–50 °C | Controls reaction rate and selectivity |
| Reaction Time | 3–5 hours | Depends on temperature and catalyst amount |
| Molar Ratios (substrate:acid) | 1 : 1 (substrate:nitric acid) | Ensures complete nitration or functionalization |
| Molar Ratios (substrate:catalyst) | 1 : 0.5–1.5 (substrate:sulfur trioxide) | Optimizes catalyst efficiency |
| Yield | ~90% | High yield with optimized conditions |
| Product Purity | ~90% | Suitable for further synthetic use |
Research Findings and Practical Notes
- The substitution pattern on the phenyl ring (2-chloro and 4-trifluoromethyl) significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions.
- Sulfur trioxide catalysis is a notable improvement over traditional sulfuric acid-based methods, reducing environmental waste and improving product yield.
- Reaction temperature and solvent volume are critical parameters for controlling reaction kinetics and minimizing side reactions.
- The methods described are scalable and applicable for industrial synthesis, especially for agrochemical intermediates.
Scientific Research Applications
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
5-[2,6-Dichloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
- Molecular Formula : C₁₂H₅Cl₂F₃O₂
- Key Differences : An additional chlorine at the phenyl ring’s 6-position.
- Synthetic Route : Synthesized via Vilsmeier-Haack formylation of 2,6-dichloro-4-(trifluoromethyl)aniline, similar to the target compound but requiring harsher conditions for cyclization .
5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrophenol
- Molecular Formula: C₁₃H₇ClF₃NO₅
- Key Differences: Replaces the furaldehyde with a nitrophenol group linked via an ether bridge.
- Impact : The nitro group enhances redox activity, making it suitable for proteomics research, whereas the aldehyde in the target compound offers nucleophilic reactivity for further derivatization .
Heterocyclic Variants with Similar Substituents
5-Chloro-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Thiophene-2-Carboxamide
- Molecular Formula: C₁₂H₇Cl₂F₃NOS
- Key Differences : Replaces the furan ring with a thiophene and substitutes the aldehyde with a carboxamide.
- Impact : The thiophene-carboxamide framework directs the compound toward antimicrobial applications, though its mechanism differs due to hydrogen-bonding capacity from the amide group .
Benzaldehyde Derivatives
2-Chloro-5-Fluoro-4-Methylbenzaldehyde
- Molecular Formula : C₈H₅ClFO
- Key Differences : Lacks the trifluoromethyl group and furan ring.
- Impact : Reduced electron-withdrawing effects result in lower reactivity toward nucleophilic attacks compared to the target compound .
Functional Group and Reactivity Analysis
Biological Activity
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, a compound with the molecular formula CHClFO, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.
In Vitro Studies
- Enzyme Inhibition :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like trifluoromethyl significantly influences the biological activity of furaldehyde derivatives. The SAR studies indicate that modifications at the furan ring can enhance or diminish enzyme inhibitory effects .
Case Studies
- Anti-Cancer Activity :
- Anti-inflammatory Potential :
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, derivatives with similar substituents (e.g., 5-aryl-1,3,4-oxadiazoles) are synthesized using benzohydrazide precursors under reflux with carbon disulfide and phosphoryl chloride . Key optimization parameters include temperature control (reflux at 80–100°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazide to CS₂), and purification via column chromatography (silica gel, hexane/ethyl acetate). Yields can reach ~59% under optimized conditions .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze NMR peaks for characteristic signals (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the 7.0–8.5 ppm range) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 274.6 for C₁₂H₆ClF₃O₂) using ESI+ or MALDI-TOF .
- High-Performance Liquid Chromatography (HPLC) : Assess purity via retention time (e.g., 7.14 min under reverse-phase C18 conditions) .
- Melting Point (MP) : Compare observed MP (86–87°C) to literature values .
Q. What are the key physicochemical properties critical for experimental design?
- Answer :
- Lipophilicity : The trifluoromethyl and chloro groups enhance logP (~3.2), favoring membrane permeability in biological assays .
- Thermal Stability : MP 86–87°C indicates suitability for reactions below 100°C .
- Solubility : Limited aqueous solubility (estimated <0.1 mg/mL); use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the phenyl ring?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents like nitro, methoxy, or methyl groups at the 2- or 4-positions (e.g., replacing Cl with NO₂ or CF₃O) .
- Biological Assays : Test analogs in antimicrobial (e.g., MIC against S. aureus) or enzyme inhibition (e.g., NF-κB/AP-1) assays. For example, trifluoromethoxy analogs show enhanced lipophilicity and activity compared to chloro derivatives .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Orthogonal Validation : Confirm herbicidal activity (e.g., inhibition of acetolactate synthase) via both in vitro enzymatic assays and in planta models .
Q. How can researchers mitigate solubility challenges in bioactivity studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% β-cyclodextrin or 0.1% Tween-80 to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester of 2-furaldehyde) for improved bioavailability .
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cellular assays .
Q. What are the implications of the compound’s electrophilic aldehyde group in synthetic derivatization?
- Answer :
- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) to generate imine-linked conjugates for metal coordination studies .
- Reductive Amination : Use NaBH₃CN to stabilize aldehyde-amine adducts, enabling peptide coupling or bioconjugation .
- Risk of Polymerization : Store under inert atmosphere (N₂/Ar) at −20°C to prevent aldol condensation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
